molecular formula C19H21F2N3O2 B2884166 2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2380068-41-5

2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2884166
CAS No.: 2380068-41-5
M. Wt: 361.393
InChI Key: NXPOWXFJLUMPNH-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluorophenyl group, an ethylpyrimidinyl group, and a piperidinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-2-13-11-22-19(23-12-13)26-16-5-7-24(8-6-16)18(25)9-14-3-4-15(20)10-17(14)21/h3-4,10-12,16H,2,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPOWXFJLUMPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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